Ethyl Ester LogP Surpasses That of the Methyl Ester by Over 1 Log Unit
The ethyl ester of 1-(aminomethyl)cyclobutanecarboxylic acid exhibits a computed LogP (ALOGPS) of 1.38, compared to a LogP of 0.32 for the corresponding methyl ester free base [1]. This difference of approximately 1.06 log units indicates that the ethyl ester is roughly 10‑fold more lipophilic, a property that can enhance membrane permeability and organic‑phase partitioning during synthesis.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.38 (ethyl ester) |
| Comparator Or Baseline | Methyl 1-(aminomethyl)cyclobutanecarboxylate: LogP ≈ 0.32 |
| Quantified Difference | +1.06 log units (~10‑fold increase in partition coefficient) |
| Conditions | Computed ALOGPS values; free base forms |
Why This Matters
Higher lipophilicity can improve passage through biological membranes in cell‑based assays and facilitates extraction in synthetic work‑ups, making the ethyl ester the preferred choice when increased logD is desirable.
- [1] ChemBase. Methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride – LogP 0.315. https://en.chembase.cn/molecule-275532.html (accessed 2026-04-24). View Source
